N1-Alkylation Divergence: 2-Methoxyethyl vs. Ethyl Substitution on the Indole Ring
The N-(2-methoxyethyl) substituent on the indole nitrogen of the target compound introduces an additional ether oxygen that functions as a hydrogen-bond acceptor, a feature absent in the closest analog N-(3-acetylphenyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170524-30-7), which carries only a simple ethyl group [1]. This substitution increases the H-bond acceptor count from 4 to 5 and the rotatable bond count from 6 to 7, while lowering the computed XLogP3 from approximately 4.0 (ethyl analog) to 3.4 (target compound), as computed by PubChem's XLogP3 algorithm [1]. The 2-methoxyethyl chain has been shown in the related 2-(1-(2-methoxyethyl)-1H-indol-2-yl)-N-(pyridin-2-yl)thiazole-4-carboxamide series to enhance aqueous solubility relative to unsubstituted or N-methyl indole derivatives . For procurement purposes, selecting the methoxyethyl-bearing compound over the ethyl analog is essential when solubility-limited assay performance, reduced non-specific binding, or specific interactions with polar protein subpockets are experimental priorities [1] .
| Evidence Dimension | Hydrogen-bond acceptor count, computed LogP, and rotatable bond count |
|---|---|
| Target Compound Data | H-bond acceptors: 5; XLogP3: 3.4; Rotatable bonds: 7 |
| Comparator Or Baseline | N-(3-acetylphenyl)-2-(1-ethyl-1H-indol-2-yl)thiazole-4-carboxamide (CAS 1170524-30-7): H-bond acceptors: 4; XLogP3: ~4.0 (estimated by PubChem); Rotatable bonds: 6 |
| Quantified Difference | Δ H-bond acceptors = +1; Δ XLogP3 ≈ −0.6; Δ Rotatable bonds = +1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3 algorithm, Cactvs descriptors); no direct experimental solubility comparison available for these specific compounds. |
Why This Matters
The additional ether oxygen and lower LogP differentiate solubility profiles, which directly impacts DMSO stock preparation, aqueous dilution protocols, and assay reproducibility in biochemical and cell-based screens.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 44063472 (target) and CID for the ethyl analog. https://pubchem.ncbi.nlm.nih.gov/compound/44063472. Accessed 29 Apr 2026. View Source
